

Citronellol-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: Citronellol-d6

Cat. No.: B12366688

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In-Depth Technical Guide to Citronellol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Citronellol-d6**, a deuterated form of the naturally occurring monoterpenoid, citronellol. This document details its chemical properties, potential applications in research and drug development, relevant experimental protocols, and known biological signaling pathways of its non-deuterated counterpart.

Core Data Presentation

For clarity and ease of comparison, the fundamental quantitative data for **Citronellol-d6** and its parent compound, Citronellol, are summarized below.

Property	Citronellol-d6	Citronellol
CAS Number	220687-53-6	106-22-9[1]
Molecular Formula	C10H14D6O	C10H20O[1]
Molecular Weight	162.31 g/mol	156.27 g/mol [1][2]
IUPAC Name	8,8,8-trideuterio-3-methyl-7- (trideuteriomethyl)oct-6-en-1-ol	3,7-Dimethyloct-6-en-1-ol



Applications in Research and Drug Development

The primary utility of **Citronellol-d6** in a research context stems from the kinetic isotope effect. The substitution of hydrogen with the heavier deuterium isotope creates a stronger carbondeuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can significantly impact the rate of metabolic processes, making deuterated compounds valuable tools in drug discovery and development.

Metabolic Stability and Pharmacokinetics

Deuteration of a drug candidate at a site of metabolism can slow down its breakdown by metabolic enzymes, such as the cytochrome P450 (CYP) family. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure. While specific studies on the metabolic stability of **Citronellol-d6** are not readily available in the public domain, a general protocol for assessing metabolic stability in human liver microsomes is provided below. It is anticipated that **Citronellol-d6** would exhibit greater metabolic stability compared to unlabeled citronellol.

Internal Standard for Analytical Methods

Citronellol-d6 is an ideal internal standard for the quantitative analysis of citronellol in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). A stable isotope-labeled internal standard co-elutes with the analyte and has a similar ionization efficiency, allowing for accurate correction of variations in sample preparation and instrument response[3].

Experimental Protocols Synthesis of Citronellol-d6

The synthesis of **Citronellol-d6** can be achieved through various established methods for deuteration. One common approach is the reduction of citronellal or the hydrogenation of geraniol or nerol using deuterium gas in the presence of a suitable catalyst, such as copper chromite.

Metabolic Stability Assay in Human Liver Microsomes



This protocol provides a general framework for evaluating the metabolic stability of a compound.

Objective: To determine the in vitro intrinsic clearance (CLint) of Citronellol and **Citronellol-d6** in human liver microsomes.

Materials:

- Citronellol and Citronellol-d6
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard (for analytical quantification)
- LC-MS/MS system

Procedure:

- Prepare stock solutions of Citronellol and Citronellol-d6 in a suitable organic solvent (e.g., DMSO).
- In a 96-well plate, pre-incubate the test compounds at a final concentration of 1 μ M with human liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C for 10-15 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate proteins.



- Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
- Calculate the percentage of the compound remaining at each time point and determine the half-life (t₁/₂) and intrinsic clearance (CLint).

Data Analysis: The rate of disappearance of the parent compound follows first-order kinetics. The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression line corresponds to the elimination rate constant (k).

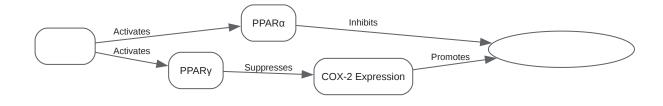
- $t_1/2 = 0.693 / k$
- CLint (μL/min/mg protein) = (k / microsomal protein concentration) x 1000

Biological Activity and Signaling Pathways of Citronellol

While specific signaling studies on **Citronellol-d6** are not available, the biological activities of its non-deuterated form, citronellol, have been investigated. These pathways provide a foundation for understanding the potential biological effects of **Citronellol-d6**.

Anti-inflammatory Effects via PPAR Activation

Citronellol has been shown to act as an agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Activation of these nuclear receptors plays a crucial role in the regulation of lipid metabolism and inflammation.



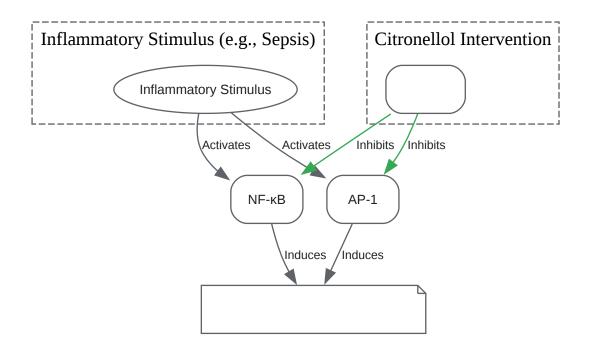
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Citronellol activates PPARa and PPARy to suppress inflammation.



Inhibition of the NF-kB and AP-1 Signaling Pathways

Studies have demonstrated that citronellol can exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF- κ B) and activator protein-1 (AP-1). These transcription factors are key regulators of pro-inflammatory gene expression, including cytokines like TNF- α and IL-6.



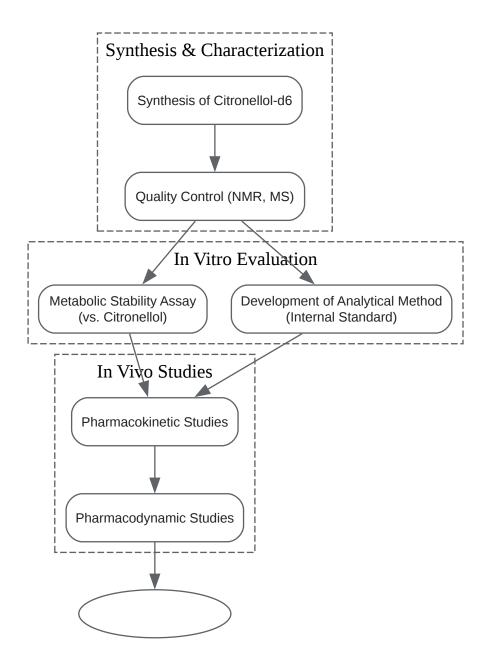
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Citronellol inhibits inflammatory signaling by targeting NF-kB and AP-1.

Logical Workflow for Utilizing Citronellol-d6 in Drug Discovery

The following diagram illustrates a logical workflow for incorporating **Citronellol-d6** into a drug discovery program.





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Workflow for the integration of Citronellol-d6 in a drug discovery pipeline.

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